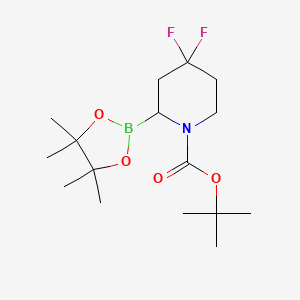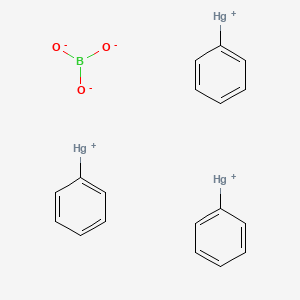
(2-Isopropoxy-3-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropoxy-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxy-3-methoxyphenyl)boronic acid typically involves the reaction of 2-isopropoxy-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Batch or continuous flow reactors
- Automated control systems to maintain optimal reaction conditions
- Purification steps such as recrystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions: (2-Isopropoxy-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
- Suzuki–Miyaura coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds .
- Oxidation: The boronic acid group can be oxidized to form phenols .
- Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions .
Common Reagents and Conditions:
- Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0))
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., ethanol, water, toluene)
- Oxidizing agents (e.g., hydrogen peroxide, sodium periodate) .
Major Products:
- Biaryl compounds from Suzuki–Miyaura coupling
- Phenols from oxidation reactions
- Substituted phenyl derivatives from nucleophilic substitution .
科学的研究の応用
(2-Isopropoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
- Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules .
- Biology: Investigated for its potential role in biological systems, particularly in the study of boron-containing compounds .
- Medicine: Explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates .
- Industry: Utilized in the production of advanced materials, including polymers and electronic components .
作用機序
The primary mechanism of action for (2-Isopropoxy-3-methoxyphenyl)boronic acid involves its role in Suzuki–Miyaura coupling reactions. The process includes:
- Oxidative addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
- Transmetalation: The boronic acid transfers its organic group to the palladium complex.
- Reductive elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product .
類似化合物との比較
- 2-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Isopropoxyphenylboronic acid
Uniqueness: (2-Isopropoxy-3-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both isopropoxy and methoxy groups allows for unique interactions and applications compared to other boronic acids .
特性
分子式 |
C10H15BO4 |
|---|---|
分子量 |
210.04 g/mol |
IUPAC名 |
(3-methoxy-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7,12-13H,1-3H3 |
InChIキー |
ZVPNXIPBRLMAPX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC=C1)OC)OC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)


![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)


![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)

![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)


